2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone
Overview
Description
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 g/mol . It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Naphthoquinone derivatives are known to exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents .
Mode of Action
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .
Result of Action
Given the broad antimicrobial and anticancer activities of naphthoquinone derivatives, it can be inferred that the compound might induce cell death or inhibit cell growth in targeted cells .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it has been shown to interact with transition metal complexes, forming stable compounds that exhibit fluorescence and antimicrobial properties . These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with transition metals further enhances its biochemical activity . Understanding these molecular mechanisms is crucial for developing new therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains its antimicrobial properties over extended periods, making it a reliable compound for long-term research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce the desired biochemical activity. Research has indicated that the compound exhibits a threshold effect, where its antimicrobial activity is most effective at specific concentrations . Understanding these dosage effects is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2-(diethylamino)ethylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, affecting its redox properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted naphthoquinones.
Scientific Research Applications
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: A simpler derivative with similar redox properties but lacking the diethylaminoethyl group.
2-((3-(dimethylamino)propyl)amino)-1,4-naphthoquinone: Another derivative with a different amino group, exhibiting distinct biological activities.
Uniqueness
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is unique due to its specific structure, which imparts distinct redox properties and biological activities. The presence of the diethylaminoethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-chloro-3-[2-(diethylamino)ethylamino]naphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-19(4-2)10-9-18-14-13(17)15(20)11-7-5-6-8-12(11)16(14)21/h5-8,18H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOCFUFHFVZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310200 | |
Record name | JS-1323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69895-75-6 | |
Record name | NSC222704 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | JS-1323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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